2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with two cyclopropyl groups at positions 3 and 5, and an acetaldehyde group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dicyclopropyl-1H-pyrazole with acetaldehyde under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dicyclopropyl-1H-pyrazole
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
- 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetaldehyde
Uniqueness
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Biological Activity
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 194.24 g/mol. The compound features a pyrazole ring substituted with dicyclopropyl groups and an aldehyde functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The aldehyde group can engage in nucleophilic attacks, potentially forming covalent bonds with target proteins. This interaction may modulate the activity of key enzymes involved in various metabolic pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyrazole compounds showed effective inhibition against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Pyrazole derivatives have been recognized for their anticancer potential. A review highlighted that compounds similar to this compound effectively inhibited cancer cell proliferation in vitro. In particular, these compounds were found to target signaling pathways associated with tumor growth and metastasis.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, suggesting a potential for these compounds in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of specific substituents on the pyrazole ring significantly influences biological activity. For example:
Substituent | Effect on Activity |
---|---|
Dicyclopropyl groups | Enhanced binding affinity |
Aldehyde functional group | Increased reactivity with targets |
Aromatic substitutions | Modulation of pharmacokinetic properties |
These findings indicate that optimizing the structure can lead to improved efficacy and selectivity for specific biological targets.
Case Studies
- Anticancer Efficacy : A study involving the treatment of breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives exhibited cytotoxic effects when combined with conventional chemotherapy agents like doxorubicin. The results suggested a synergistic effect that enhances therapeutic outcomes.
- Antimicrobial Testing : In vitro assays conducted against Gram-positive and Gram-negative bacteria showed that certain pyrazole derivatives could inhibit bacterial growth effectively at low concentrations, indicating their potential as new antimicrobial agents.
Properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDFKTFVVXTDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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